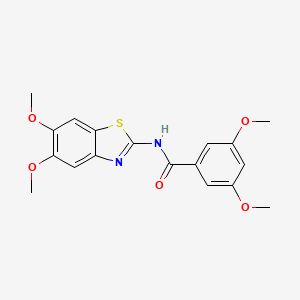

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound that features a benzothiazole ring system with methoxy groups and an amide substituent. This unique structure contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-11-5-10(6-12(7-11)23-2)17(21)20-18-19-13-8-14(24-3)15(25-4)9-16(13)26-18/h5-9H,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQSZGIDSLYHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dimethoxybenzoyl Chloride

The benzoyl chloride precursor is prepared from 3,5-dimethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Procedure

- Reactant : 3,5-Dimethoxybenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (20 mL).

- Reagent : Thionyl chloride (15 mmol) is added dropwise at 0°C under nitrogen.

- Conditions : The mixture is refluxed at 40°C for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,5-dimethoxybenzoyl chloride as a pale-yellow liquid.

Key Data

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

| Characterization | $$ ^1H $$ NMR, IR |

Coupling of 5,6-Dimethoxy-1,3-benzothiazol-2-amine and 3,5-Dimethoxybenzoyl Chloride

Procedure

- Reactants :

- Base : Triethylamine (2.5 equiv) in anhydrous THF (30 mL).

- Conditions :

- The amine is dissolved in THF under nitrogen at 0°C.

- Benzoyl chloride is added dropwise, followed by triethylamine.

- The reaction is stirred at room temperature for 12 hours.

- Workup :

- The mixture is diluted with ethyl acetate, washed with 1M HCl (2×), brine (1×), and dried over Na₂SO₄.

- Solvent removal yields a crude solid, which is recrystallized from ethanol/water (4:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Melting Point | 162–165°C |

| Purity (HPLC) | >95% |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |

Optimization and Mechanistic Insights

Solvent and Base Selection

- Solvents : THF and dichloromethane are optimal due to their inertness and ability to dissolve both reactants. Polar aprotic solvents like DMF may accelerate the reaction but complicate purification.

- Bases : Triethylamine outperforms pyridine in minimizing side reactions (e.g., over-acylation).

Reaction Monitoring

- TLC Analysis : Silica gel plates (hexane/ethyl acetate 3:1) show the disappearance of the amine spot ($$ Rf = 0.2 $$) and appearance of the product ($$ Rf = 0.6 $$).

Side Reactions and Mitigation

- Hydrolysis of Acyl Chloride : Strict anhydrous conditions prevent hydrolysis to 3,5-dimethoxybenzoic acid.

- Dimerization : Excess benzoyl chloride and low temperatures (0–5°C) suppress amine dimerization.

Alternative Synthetic Routes

Coupling Agent-Mediated Synthesis

Using EDCl/HOBt in DMF:

- Advantages : Avoids acyl chloride preparation.

- Disadvantages : Lower yields (55–60%) and higher cost.

Microwave-Assisted Synthesis

- Conditions : 100°C, 30 minutes.

- Yield : Comparable to traditional methods (68–72%) but with reduced reaction time.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce byproducts. Key parameters include:

- Residence Time : 10–15 minutes.

- Temperature : 25°C (to prevent exothermic side reactions).

- Throughput : 5–10 kg/hour.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: This compound shares the benzothiazole core but has different substituents, leading to variations in its biological activity.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives also contain the benzothiazole ring but are functionalized with different groups, affecting their pharmacological properties.

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific combination of methoxy groups and an amide substituent, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. This compound has attracted attention for its potential biological activities, particularly in oncology and antimicrobial research. The structure features multiple methoxy groups that may enhance its pharmacological properties.

The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O4S |

| Molecular Weight | 342.39 g/mol |

| CAS Number | Not specified in results |

| Appearance | Solid |

| Purity | >95% (typical for research) |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the benzothiazole class. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that certain benzothiazole derivatives exhibit significant cytotoxicity.

Case Study: Antitumor Efficacy

In a study evaluating various benzothiazole derivatives:

- Compound 1 : IC50 = 6.26 μM (HCC827)

- Compound 2 : IC50 = 16.00 μM (NCI-H358)

These findings suggest that modifications in the benzothiazole structure can lead to enhanced antitumor activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated promising antibacterial effects. The effectiveness was assessed using broth microdilution methods according to CLSI guidelines.

Antimicrobial Efficacy Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that compounds with similar structural motifs may serve as potential leads for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within cancer cells or bacteria.

- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially affecting gene expression and cell proliferation.

Binding Affinity Data

Preliminary binding assays have indicated an IC50 value of approximately 244 nM against specific targets like Sentrin-specific protease 8 . This suggests a strong affinity that could be leveraged for therapeutic applications.

Conclusion and Future Directions

This compound shows significant promise in both antitumor and antimicrobial applications based on preliminary studies. Future research should focus on optimizing its chemical structure to enhance selectivity and reduce toxicity in normal cells. Further in vivo studies are essential to validate these findings and explore its potential as a therapeutic agent.

Recommendations for Further Research

- In Vivo Studies : Assess the efficacy and safety profile in animal models.

- Structural Modifications : Investigate derivatives with varied substituents to optimize biological activity.

- Mechanistic Studies : Elucidate specific molecular targets and pathways affected by the compound.

Q & A

Basic: What are the standard synthetic routes for preparing N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole amine derivative with a substituted benzoyl chloride. For example:

Thiazole Ring Formation : Start with 2-amino-5,6-dimethoxybenzothiazole, synthesized via cyclization of thiourea derivatives with halogenated precursors under reflux conditions.

Amide Coupling : React the amine with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (10% methanol in DCM, Rf ≈ 0.6) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy groups (δ ~3.8–3.9 ppm for –OCH3) and aromatic protons (δ ~6.5–7.5 ppm). Confirm amide bond formation via NH resonance (δ ~10–12 ppm, D2O-exchangeable) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C21H21N2O5S: 413.11) with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and benzothiazole C–S vibrations (~650 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Index and integrate reflections with SHELXT .

- Structure Refinement : Apply SHELXL for full-matrix least-squares refinement. Analyze bond angles (e.g., C–S–C in benzothiazole: ~86–88°) and dihedral angles between aromatic planes to confirm substituent orientations .

- Validation : Use PLATON to check for voids, hydrogen bonding (e.g., N–H···O interactions), and π-π stacking distances (~3.5–4.0 Å) .

Advanced: How might researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer:

- Dose-Response Studies : Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 µM) to establish potency thresholds .

- Target-Specific Assays : Use enzyme-linked immunosorbent assays (ELISA) for COX-2 inhibition (anti-inflammatory) or microdilution broth assays for microbial growth inhibition .

- Structural Analogs : Synthesize derivatives (e.g., replacing methoxy with hydroxyl groups) to identify critical pharmacophores. Compare activity trends using SAR analysis .

Advanced: What computational methods support the design of derivatives with improved target binding?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase or human kinases). Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic contacts (methoxy groups in aromatic pockets) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- QM/MM Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to refine electrostatic potential maps for substituent placement .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin for viability endpoint detection .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293 or HeLa). Normalize data to positive controls (e.g., doxorubicin) .

- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via RT-qPCR .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. Use Dean-Stark traps for azeotropic removal of water in condensation steps .

- Catalyst Optimization : Evaluate coupling agents (e.g., HATU vs. EDC/HOBt) for amide bond formation. Monitor reaction efficiency via LC-MS .

- Process Analytics : Implement PAT tools (e.g., inline FTIR) to track reaction progression and minimize byproduct formation .

Advanced: What strategies mitigate challenges in resolving enantiomeric mixtures of related compounds?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers. Confirm purity via optical rotation ([α]D25) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral auxiliaries (e.g., L-tartaric acid) and recrystallize .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like imine reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.